[(2-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID typically involves the reaction of metronidazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitroimidazole moiety of metronidazole reacts with the chloroacetic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs high-pressure liquid chromatography (HPLC) for purification and isolation. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and bases like sodium hydroxide for hydrolysis. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives from reduction, substituted imidazoles from nucleophilic substitution, and carboxylic acids from hydrolysis .
Scientific Research Applications
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID involves its interaction with microbial DNA. The nitro group undergoes reduction to form reactive intermediates that cause DNA strand breakage, leading to cell death. This compound targets specific enzymes and pathways involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A parent compound with similar antimicrobial properties.
Tinidazole: Another nitroimidazole derivative with comparable uses.
Ornidazole: Known for its antiprotozoal activity.
Uniqueness
2-[(2-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)SULFANYL]ACETIC ACID is unique due to its specific structural modifications, which enhance its stability and reactivity compared to its parent compound, metronidazole. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H7N3O4S |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C6H7N3O4S/c1-3-7-5(9(12)13)6(8-3)14-2-4(10)11/h2H2,1H3,(H,7,8)(H,10,11) |
InChI Key |
ODNCFZQUNCXZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1)[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.